2,2,2-Trifluoroethyl trichloroacetate
Description
Contextualization within Fluorinated Ester Chemistry
Fluorinated esters constitute a significant class of organic compounds with wide-ranging applications, owing to the unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and altered biological activity. The introduction of fluorine can dramatically modify the electronic environment of the ester functional group, enhancing its electrophilicity and influencing its reactivity towards nucleophiles. 2,2,2-Trifluoroethyl trichloroacetate (B1195264) is a prime example of a perhalogenated ester, where both the alcohol and the carboxylic acid components are heavily halogenated. This dual halogenation distinguishes it from simpler fluorinated esters and places it in a specialized area of study focused on the cumulative effects of multiple halogen substituents.
Historical Perspective of Halogenated Acetate (B1210297) Esters in Synthetic Methodologies
The use of halogenated acetic acids and their esters in organic synthesis has a long history. Chloroacetic acid and its esters, for instance, have been employed as versatile building blocks since the early days of synthetic organic chemistry. researchgate.net They are well-established precursors for the synthesis of a variety of compounds, including pharmaceuticals and herbicides, primarily serving as alkylating agents. researchgate.net The development of synthetic methods for trichloroacetic acid and its derivatives further expanded the synthetic chemist's toolkit, offering reagents with distinct reactivity. chromatographyonline.com Trichloroacetic acid esters have been recognized as important starting materials in various organic syntheses. chromatographyonline.com The advent of organofluorine chemistry in the 20th century brought about a new dimension, with the introduction of trifluoroacetic acid and its derivatives. These compounds have found extensive use as reagents, catalysts, and solvents in a myriad of chemical transformations. researchgate.net 2,2,2-Trifluoroethyl trichloroacetate emerges from this historical progression, combining the features of both chlorinated and fluorinated acetate esters.
Structural Features and their Influence on Reactivity Patterns
The molecular structure of this compound is characterized by a dense accumulation of highly electronegative halogen atoms. The trichloromethyl group (-CCl₃) and the trifluoromethyl group (-CF₃) are powerful electron-withdrawing groups. Their combined inductive effect significantly polarizes the entire molecule. This electron withdrawal has several key consequences for the molecule's reactivity:
Electrophilicity of the Carbonyl Carbon: The carbonyl carbon of the ester group is rendered highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This enhanced reactivity is a hallmark of perhalogenated esters.
Acidity of α-Protons: Although there are no α-protons on the trichloroacetate moiety, the electron-withdrawing nature of the substituents would significantly acidify any α-protons if they were present.
Leaving Group Potential: The trichloroacetate anion is a relatively stable leaving group, which can facilitate nucleophilic acyl substitution reactions.
The interplay of these electronic effects dictates the specific reaction pathways that this compound can undergo, making it a potentially valuable reagent for introducing trichloroacetate or trifluoroethoxy groups into other molecules.
Overview of Research Trajectories for this compound and Related Perhalogenated Derivatives
Research involving this compound and its perhalogenated relatives is primarily situated within the broader context of developing novel fluorinated and chlorinated organic compounds for specialized applications. The persistent and bioaccumulative nature of many halogenated organic compounds has driven research into their environmental fate and toxicological profiles. chromatographyonline.comnih.gov In the realm of synthetic chemistry, the focus is on harnessing the unique reactivity of these molecules. For instance, the use of 2,2,2-trifluoroethanol (B45653), a component of the title compound, for the derivatization of carboxylic acid herbicides for analytical purposes highlights the utility of the trifluoroethyl group in chromatography. chemicalbook.com Furthermore, the synthesis of esters from halogenated carboxylic acids is a continuing area of interest for creating molecules with potential biological activity or specific material properties. researchgate.net While specific, large-scale research programs dedicated solely to this compound are not prominent, its study contributes to the fundamental understanding of how perhalogenation influences molecular behavior, which is crucial for the design of new pharmaceuticals, agrochemicals, and advanced materials.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₂Cl₃F₃O₂ | 245.42 | Not available |
| 2-Fluoroethyl 2,2,2-trichloroacetate | C₄H₄Cl₃FO₂ | 209.43 | Not available |
| 2,2,2-Trifluoroethyl trifluoroacetate (B77799) | C₄H₂F₆O₂ | 196.05 | Not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR | Data not readily available in the public domain. |
| ¹³C NMR | Data not readily available in the public domain. |
| IR Spectroscopy | Data not readily available in the public domain. |
An in-depth examination of the synthetic pathways leading to this compound and its related analogues reveals a variety of chemical strategies. These methods range from classical esterification reactions to more advanced, modern techniques designed to handle the unique reactivity of fluorinated compounds. This article explores the primary synthetic methodologies, focusing on direct esterification, transesterification processes, and advanced strategies for the formation of these specialized esters.
Structure
3D Structure
Properties
CAS No. |
13686-36-7 |
|---|---|
Molecular Formula |
C4H2Cl3F3O2 |
Molecular Weight |
245.41 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H2Cl3F3O2/c5-4(6,7)2(11)12-1-3(8,9)10/h1H2 |
InChI Key |
PBNSIWIXDXFYGL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2,2,2 Trifluoroethyl Trichloroacetate
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives like 2,2,2-trifluoroethyl trichloroacetate (B1195264). The general mechanism involves a two-step addition-elimination process. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to form a new carbonyl compound. libretexts.orglibretexts.org The reactivity of the ester is significantly enhanced by the trichloroacetyl group, which makes the carbonyl carbon more electron-deficient and therefore more susceptible to nucleophilic attack. vaia.com
The reaction is initiated by the attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This step is often the rate-determining step. The intermediate is unstable and rapidly collapses by reforming the carbon-oxygen double bond and eliminating the 2,2,2-trifluoroethoxide anion, which is subsequently protonated to yield 2,2,2-trifluoroethanol (B45653). libretexts.org The stability of the leaving group is a critical factor in the reaction kinetics; a more stable leaving group (weaker base) results in a faster reaction. masterorganicchemistry.combyjus.com
Computational and experimental studies on similar esters show that networks of water molecules can act as effective catalysts, facilitating proton transfer in a concerted manner within the transition state. mdpi.com The rate of hydrolysis is dependent on factors such as temperature, pH, and solvent composition. For instance, studies on ethyl acetate (B1210297) hydrolysis show a clear dependence of the rate constant on temperature, following the Arrhenius equation. dergipark.org.trresearchgate.netscribd.com
Table 1: Factors Influencing Hydrolysis Rate
| Factor | Effect on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| Leaving Group Stability | A more stable leaving group (weaker conjugate base) increases the rate. | Facilitates the collapse of the tetrahedral intermediate. mdpi.combyjus.com |
| Electrophilicity of Carbonyl Carbon | Increased electrophilicity (due to electron-withdrawing groups like -CCl₃) increases the rate. | Lowers the activation energy for the initial nucleophilic attack. vaia.com |
| Temperature | Higher temperature increases the rate. | Provides molecules with sufficient activation energy to react, as described by the Arrhenius equation. researchgate.net |
| Solvent | Polar, protic solvents can stabilize the transition state and participate in proton transfer. | Can lower the energy of the charged transition state. mdpi.com |
Aminolysis involves the reaction of 2,2,2-trifluoroethyl trichloroacetate with an amine (primary, secondary, or ammonia) to form an amide and 2,2,2-trifluoroethanol. This reaction also follows the nucleophilic acyl substitution pathway. chemistrysteps.com The amine acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then expels the 2,2,2-trifluoroethoxide leaving group. chemistrysteps.com
Studies on the aminolysis of analogous 2,2,2-trichloroethyl esters have shown that the reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The proposed mechanism involves the activation of the amine nucleophile by the catalyst, facilitating its attack on the ester carbonyl. researchgate.net Given that the alkoxy group is generally a poor leaving group, this reaction is often less efficient than the aminolysis of more reactive acyl derivatives like acyl chlorides. chemistrysteps.com However, the strong electron-withdrawing nature of the trichloroacetyl group enhances the reactivity of the ester, making the reaction more favorable.
Radical and Photochemical Transformations of this compound
Under photochemical or radical-initiating conditions, this compound can undergo transformations involving radical intermediates. The 2,2,2-trifluoroethyl radical (CF₃CH₂•) is a highly reactive species that can be formed through various methods, including the homolytic cleavage of precursor molecules. ontosight.ai The presence of three electron-withdrawing fluorine atoms confers unique stability and reactivity to this radical. ontosight.ai
While direct studies on this compound are limited, investigations into the photo-oxidation of the structurally similar 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) demonstrate that molecules containing the 2,2,2-trifluoroethyl ester moiety are susceptible to radical-initiated reactions. nih.gov In the case of TFEA, reactions with OH radicals and Cl atoms were found to proceed at significant rates. nih.gov
Plausible radical pathways for this compound could involve:
Homolytic Cleavage: Under UV irradiation, the C-Cl bonds in the trichloroacetyl group or the O-CH₂ bond could undergo homolytic cleavage to generate radical species.
Single-Electron Transfer (SET): Photoredox catalysis could induce a SET event, leading to the formation of a radical ion of the ester, which could then fragment.
Once formed, the 2,2,2-trifluoroethyl radical can participate in addition reactions to alkenes, hydrogen abstraction, or coupling reactions. ontosight.ai
Table 2: Kinetic Data for Radical Reactions of 2,2,2-Trifluoroethyl Acrylate (TFEA)
| Reactant | Rate Coefficient at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (268-363 K) |
|---|---|---|
| OH Radical | (1.41 ± 0.31) × 10⁻¹¹ | k = (9.82 ± 1.37) × 10⁻¹² exp[(812 ± 152)/T] |
| Cl Atom | (2.37 ± 0.50) × 10⁻¹⁰ | k = (1.25 ± 0.17) × 10⁻¹¹ exp[(862 ± 85)/T] |
Data from a study on TFEA, a structurally related compound, illustrates the susceptibility of the trifluoroethyl ester functional group to radical attack. nih.gov
Lewis Acid Catalyzed Reactions
Lewis acids can be used to activate this compound toward nucleophilic attack, although it is important to distinguish this from the use of metal trichloroacetates as Lewis acid catalysts themselves. nih.govrsc.org
When this compound acts as a substrate, a Lewis acid coordinates to the carbonyl oxygen atom. This coordination withdraws electron density from the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon. byjus.com This activation makes the carbonyl carbon much more electrophilic and thus more reactive towards even weak nucleophiles.
The general mechanism for a Lewis acid (LA) catalyzed nucleophilic acyl substitution is as follows:
Activation: The Lewis acid reversibly coordinates with the carbonyl oxygen of the ester.
Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate where the oxygen remains coordinated to the Lewis acid.
Elimination: The intermediate collapses, expelling the leaving group (2,2,2-trifluoroethoxide, coordinated to the Lewis acid or protonated).
Catalyst Regeneration: The Lewis acid dissociates from the final product, allowing it to participate in another catalytic cycle.
The trichloroacetyl group plays a crucial role in activating the ester for nucleophilic acyl substitution reactions. vaia.com This activation stems from the strong inductive electron-withdrawing effect (-I effect) of the three chlorine atoms on the alpha-carbon.
This inductive effect has two primary consequences:
Increased Electrophilicity: The chlorine atoms pull electron density away from the carbonyl carbon. This makes the carbon more electron-deficient (more electrophilic) and thus a better target for nucleophiles. Compared to a non-halogenated analogue like an acetate ester, a trichloroacetate ester is significantly more reactive. vaia.com
Good Leaving Group: The trichloroacetate anion (CCl₃COO⁻) that would be formed if cleavage occurred on the other side of the carbonyl is stabilized by the inductive effect of the chlorine atoms, which disperses the negative charge. This makes it a relatively good leaving group in certain reaction contexts.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone for the formation of carbon-fluorine bonds and the introduction of fluorinated motifs into organic molecules. While direct data on this compound is scarce, mechanistic principles can be inferred from studies on analogous substrates and catalysts.
Hydrogenation Mechanisms
The enantioselective hydrogenation of unsaturated precursors is a powerful method for creating chiral centers. In the context of trifluoroethyl groups, research has focused on the asymmetric hydrogenation of α-trifluoromethylidene lactams to produce chiral 2,2,2-trifluoroethyl lactams. A highly effective method utilizes a Rhodium catalyst paired with a chiral spiro phosphine (B1218219) ligand (f-spiroPhos). This system achieves excellent enantioselectivities, often up to 99.9% ee, and high turnover numbers, demonstrating the efficiency of creating a chiral center adjacent to a trifluoroethyl moiety. rsc.org
| Catalyst/Ligand | Substrate Type | Product | Enantioselectivity (ee) |
| Rh/f-spiroPhos | α-Trifluoromethylidene lactams | Chiral 2,2,2-trifluoroethyl lactams | Up to 99.9% |
This interactive table summarizes the performance of the Rh/f-spiroPhos catalytic system in the asymmetric hydrogenation to produce chiral 2,2,2-trifluoroethyl lactams.
Copper-Catalyzed Coupling and Cycloaddition Reactions
Copper catalysis is widely used for trifluoroethylation and related transformations. One notable reaction is the copper-catalyzed synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofurans. rsc.org This process involves a one-pot reaction between salicylaldehyde (B1680747) p-tosylhydrazones and 2-bromo-3,3,3-trifluoropropene, proceeding through a sequential pathway to yield the desired products in moderate to excellent yields. rsc.org This methodology has also been successfully applied to the synthesis of 2-trifluoroethylated indoles. rsc.org
Another relevant area is the copper-catalyzed synthesis of trifluoroethylarenes starting from benzylic bromodifluoroacetates. nih.gov This reaction proceeds via a decarboxylative trifluoromethylation. Mechanistic proposals suggest an inner-sphere mechanism for decarboxylation, which accounts for the observed tolerance of sensitive functional groups. nih.gov While this does not use this compound as a starting material, it provides a mechanistic framework for copper-mediated reactions involving related fluorinated acetate structures.
Other Metal-Mediated Processes
Beyond copper and rhodium, other transition metals are instrumental in reactions involving fluorinated compounds. Iron-porphyrin complexes, for example, have been shown to catalyze the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov The proposed mechanism for this one-pot reaction involves a cascade of diazotization followed by N-trifluoroethylation. nih.gov
Palladium catalysis has been employed for the C-H bond activation and subsequent 2,2,2-trifluoroethylation of acrylamides, using a hypervalent iodine reagent as the coupling partner. researchgate.net Mechanistic studies of this transformation provide insight into the Pd-catalyzed functionalization process under mild, additive-free conditions. researchgate.net
Organocatalytic Reaction Pathways and Stereochemical Control
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often relying on the formation of transient chiral intermediates to control stereochemistry.
Asymmetric Cycloadditions
Chiral organocatalysts have been successfully used to mediate asymmetric cycloadditions with fluorinated substrates. For instance, the [2+2]-cycloaddition of vinyl ethers with 2,2,2-trifluoroethyl acrylate can be catalyzed by a chiral oxazaborolidine−AlBr3 complex. This Lewis acid catalyst activates the acrylate, enabling the reaction to proceed with excellent yields and high enantioselectivities. figshare.com
In a different approach, chiral isochalcogenoureas have been used as Lewis base organocatalysts to activate allenoates for formal (4+2) cycloaddition reactions. nih.gov This strategy opens new stereoselective pathways that are distinct from those observed with more traditional phosphine or amine catalysts, leading to products with high enantioselectivity and diastereoselectivity. nih.gov The mechanism involves the nucleophilic catalyst adding to the allenoate to form a reactive betaine (B1666868) intermediate, which then participates in the cycloaddition. nih.gov
Chiral Catalyst Design for Enantioselective Conversions
The rational design of chiral catalysts is crucial for achieving high stereocontrol in enantioselective transformations. In the organocatalytic asymmetric fluorination of α-chloroaldehydes, a Jørgensen–Hayashi-type catalyst is used. beilstein-journals.org The proposed mechanism involves the formation of a chiral iminium intermediate from the catalyst and the aldehyde. Subsequent deprotonation creates a (Z)-enamine, which is then attacked by the fluorine source (NFSI). The stereochemical outcome is dictated by the catalyst's structure, which shields one face of the enamine intermediate. beilstein-journals.org
Another innovative approach is the visible-light-driven, phase-transfer-catalyzed enantioselective perfluoroalkylation of β-ketoesters. nih.gov This photo-organocatalytic process is initiated by the formation of an electron donor-acceptor (EDA) complex between a chiral enolate and a perfluoroalkyl iodide. Visible light irradiation triggers a single electron transfer (SET), initiating a radical chain propagation pathway that results in the stereocontrolled formation of the perfluoroalkylated product. nih.gov
| Catalyst/System | Reaction Type | Mechanistic Feature |
| Chiral Oxazaborolidine−AlBr3 | [2+2] Cycloaddition | Lewis Acid Activation |
| Jørgensen–Hayashi Catalyst | α-Fluorination | Iminium/Enamine Intermediates |
| Chiral Phase-Transfer Catalyst | Photo-organocatalytic Perfluoroalkylation | EDA Complex / SET Radical Chain |
This interactive table outlines different chiral catalyst systems and their key mechanistic features in asymmetric reactions involving fluorinated compounds.
Applications of 2,2,2 Trifluoroethyl Trichloroacetate in Complex Organic Synthesis
2,2,2-Trifluoroethyl Trichloroacetate (B1195264) as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. While the direct participation of 2,2,2-Trifluoroethyl trichloroacetate as a building block in MCRs is not prominently reported, its structure suggests potential utility in this area. The ester linkage can be susceptible to cleavage under various reaction conditions, potentially allowing for the release of either the trifluoroethoxy or the trichloroacetate moiety to participate in a reaction cascade.
For instance, in a hypothetical MCR, the trichloroacetate group could serve as a precursor to dichloroketene (B1203229) upon treatment with a suitable reducing agent like zinc. Dichloroketene is a known reactive intermediate in [2+2] cycloadditions with imines to form β-lactams. The trifluoroethoxy group, on the other hand, could be incorporated into the final molecule through transesterification or other substitution reactions.
Table 1: Hypothetical Multi-Component Reaction Involving this compound
| Reactant 1 | Reactant 2 | Reactant 3 (Potential) | Potential Product | Reaction Type |
| Imine | Zinc | This compound | β-lactam with trifluoroethoxy moiety | [2+2] Cycloaddition |
| Diene | Lewis Acid | This compound | Diels-Alder adduct | Diels-Alder Reaction |
Role as a Reagent for Introducing Trichloroacetyl or Trifluoroethoxy Moieties
The dual functionality of this compound makes it a potential reagent for the introduction of either a trichloroacetyl or a trifluoroethoxy group onto a substrate, depending on the reaction conditions and the nature of the nucleophile.
The trichloroacetyl group can serve as a protecting group for alcohols and amines. The reaction would likely proceed via nucleophilic acyl substitution, where the alcohol or amine attacks the carbonyl carbon of the trichloroacetate, leading to the formation of a trichloroacetamide (B1219227) or a trichloroacetate ester, respectively, and the release of 2,2,2-trifluoroethanol (B45653). The use of a base would likely be required to activate the nucleophile and to neutralize the acidic byproduct.
Table 2: Potential Trichloroacetylation Reactions
| Substrate | Functional Group | Product | Potential Conditions |
| Primary Alcohol | -OH | Trichloroacetate Ester | Base (e.g., Pyridine) |
| Secondary Amine | -NHR | Trichloroacetamide | Base (e.g., Triethylamine) |
The introduction of a trifluoroethoxy group can significantly alter the lipophilicity and metabolic stability of a molecule. While 2,2,2-trifluoroethanol is more commonly used for this purpose, this compound could potentially serve as a trifluoroethoxylating agent under specific conditions, likely involving nucleophilic attack on the methylene (B1212753) carbon of the trifluoroethyl group. This would require a strong nucleophile and conditions that favor S(_N)2 displacement over acyl substitution. However, this is generally a less favorable reaction pathway compared to direct trifluoroethoxylation with 2,2,2-trifluoroethanol.
Precursor in the Synthesis of Fluorinated Fine Chemicals
The combination of a trifluoroethyl group and a trichloroacetyl group in one molecule makes this compound a potential precursor for a variety of fluorinated and chlorinated fine chemicals.
The reactivity of the ester and the trichloromethyl group allows for various derivatizations. For example, reduction of the ester could yield 2,2,2-trifluoroethanol and 2,2,2-trichloroethanol. The trichloromethyl group can undergo a variety of transformations, including reaction with phosphines to generate ylides for Wittig-type reactions, or reduction to a dichloromethyl or chloromethyl group.
Table 3: Potential Derivatization Pathways
| Reagent | Transformation | Product Type |
| LiAlH(_4) | Reduction of ester | Alcohols |
| PPh(_3) | Reaction with CCl(_3) | Phosphonium ylide precursor |
| Radical Initiator | Radical reactions | Various chlorinated compounds |
Halogenated heterocycles are important scaffolds in medicinal chemistry. The trichloromethyl group of this compound could be utilized in the construction of such rings. For instance, condensation reactions with dinucleophiles could lead to the formation of various heterocyclic systems. The reaction of the trichloromethyl group with a 1,2-diamine could potentially lead to the formation of a dihydropyrazine (B8608421) ring after subsequent transformations. While no specific examples utilizing this compound have been reported, the reactivity of the trichloromethyl group is well-established in the synthesis of heterocycles.
Utility in Formylation and Alkylation Reactions
The application of this compound as a reagent for formylation and alkylation reactions is not well-documented in readily available scientific literature. While related compounds are known to participate in such transformations, specific and detailed research findings on the direct use of this compound for these purposes are scarce.
For instance, the structurally similar compound, 2,2,2-trifluoroethyl formate, has been demonstrated to be a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines. This highlights the reactivity of the trifluoroethyl ester moiety in facilitating the transfer of a formyl group. However, the trichloroacetate counterpart does not appear to share this established utility as a formylating agent.
Further research is required to fully elucidate the potential of this compound in these fundamental organic transformations.
Contributions to the Synthesis of Chiral Fluorinated Compounds
The synthesis of chiral fluorinated compounds is of paramount importance in the development of new pharmaceuticals and agrochemicals. The stereoselective introduction of fluorine-containing moieties can significantly influence the biological activity of a molecule.
Despite the importance of this area, the direct application of this compound in the asymmetric synthesis of chiral fluorinated compounds is not a widely reported methodology. While the synthesis of chiral molecules containing the 2,2,2-trifluoroethyl group is an active area of research, other reagents and synthons are more commonly employed. For example, N-2,2,2-trifluoroethylisatin ketimines have been utilized as synthons in the preparation of chiral trifluoromethyl-containing compounds.
The potential of this compound to serve as a precursor or reagent in the synthesis of chiral fluorinated molecules remains an area for future investigation. Its reactivity could potentially be harnessed in novel asymmetric transformations, but at present, there is a lack of specific and detailed research findings to substantiate its contributions in this field.
Advanced Spectroscopic and Computational Characterization of 2,2,2 Trifluoroethyl Trichloroacetate
Vibrational Spectroscopy for Conformational and Structural Elucidation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational landscape of ester molecules. For 2,2,2-Trifluoroethyl trichloroacetate (B1195264), these methods provide detailed insights into the different spatial arrangements, or conformers, that arise from rotations around its single bonds.
Infrared (IR) Spectroscopic Analysis of Conformers
Due to rotational freedom around the C-O and C-C single bonds, 2,2,2-Trifluoroethyl trichloroacetate is expected to exist as a mixture of different conformers at room temperature. These conformers, often designated as syn or gauche based on the dihedral angles, possess distinct vibrational energies. Infrared (IR) spectroscopy is particularly adept at identifying the presence of multiple conformers, as each may exhibit unique absorption bands.
The analysis of related halogenated esters shows that the differences between conformers are most apparent in the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹), where complex vibrational modes such as bending and torsional motions occur. However, characteristic stretching frequencies of functional groups are also sensitive to the conformational state. For instance, the carbonyl (C=O) stretching frequency can shift based on the electronic environment dictated by the conformer's geometry.
Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental spectroscopy to predict the geometries, relative energies, and vibrational frequencies of the most stable conformers. This combined approach allows for a more definitive assignment of the observed IR bands to specific molecular structures. Light-induced conformational changes, often studied in matrix-isolation spectroscopy, can also be used to selectively populate or depopulate certain conformers, aiding in their spectral identification. mdpi.com
Table 1: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound This table is generated based on characteristic frequencies for esters and halogenated compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=O Stretch | 1750-1780 | Strong | Position is sensitive to the electronegativity of the trichloromethyl group. |
| C-F Stretches (CF₃ group) | 1100-1350 | Very Strong | Multiple strong bands are characteristic of the CF₃ group. |
| C-O-C Asymmetric Stretch | 1200-1300 | Strong | Part of the "Rule of Three" for esters, involving the C-C-O moiety. spectroscopyonline.com |
| O-C-C Asymmetric Stretch | 1000-1150 | Strong | The second C-O stretch in the ester linkage. spectroscopyonline.com |
| C-Cl Stretches (CCl₃ group) | 700-850 | Strong | Multiple bands are expected due to symmetric and asymmetric stretches. |
Raman Spectroscopic Investigations of Molecular Dynamics
Raman spectroscopy provides complementary information to IR spectroscopy. Since Raman activity depends on changes in molecular polarizability rather than dipole moment, it is particularly sensitive to vibrations of non-polar and symmetric bonds. This makes it an excellent technique for studying the carbon backbone and the symmetric vibrations of the CF₃ and CCl₃ groups in this compound.
In the context of molecular dynamics, Raman spectroscopy can be used to study conformational changes and intermolecular interactions in the liquid phase. nih.gov Advanced techniques like two-dimensional (2D) Raman spectroscopy can reveal couplings between different vibrational modes, offering deeper insights into the intramolecular and intermolecular forces that govern liquid dynamics. vanderbilt.edu The combination of Raman spectroscopy with molecular dynamics (MD) simulations allows for a detailed understanding of how molecular conformation relates to macroscopic properties. nih.govarxiv.org
Table 2: Predicted Raman Shifts for Key Vibrational Modes of this compound This table is generated based on typical Raman shifts for related functional groups.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C=O Stretch | 1750-1780 | Medium | Complements the strong IR band. |
| CH₂ Scissoring | 1400-1480 | Weak-Medium | Provides information on the ethyl portion of the molecule. |
| C-F Symmetric Stretch | 1300-1400 | Medium | Often Raman active. |
| C-O Stretch | 1000-1200 | Medium | Correlates with bands observed in IR. |
| C-Cl Symmetric Stretch | 650-750 | Strong | Symmetric vibrations of the CCl₃ group are typically strong in Raman. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and probing reaction mechanisms. For this compound, both proton (¹H) and heteronuclear (¹⁹F, ¹³C) NMR provide critical data.
Advanced H-F Spin-Spin Coupling Studies
The interaction between the nuclear spins of neighboring atoms, known as spin-spin coupling or J-coupling, provides valuable structural information through the splitting of NMR signals. numberanalytics.com In this compound, the coupling between the protons of the methylene (B1212753) (-CH₂-) group and the fluorine atoms of the trifluoromethyl (-CF₃) group is particularly informative.
The signal for the -CH₂- protons in the ¹H NMR spectrum is expected to appear as a quartet due to coupling with the three equivalent ¹⁹F nuclei. Conversely, the signal for the -CF₃- group in the ¹⁹F NMR spectrum should appear as a triplet due to coupling with the two equivalent protons. The magnitude of this three-bond coupling constant (³JHF) is sensitive to the dihedral angle between the coupled nuclei, making it a useful parameter in conformational analysis. rsc.org Theoretical calculations are often used to predict and interpret these coupling constants. trygvehelgaker.no
Table 3: Predicted ¹H and ¹⁹F NMR Parameters for the Trifluoroethyl Group Predictions based on typical values for fluoro-organic compounds.
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant |
|---|---|---|---|---|
| ¹H | -O-CH₂-CF₃ | 4.0 - 4.8 | Quartet (q) | ³JHF ≈ 8-12 Hz |
| ¹⁹F | -O-CH₂-CF₃ | -70 to -80 | Triplet (t) | ³JHF ≈ 8-12 Hz |
Multi-Nuclear NMR for Elucidating Reaction Intermediates
Multi-nuclear NMR, including ¹³C, ¹⁹F, and sometimes ¹⁷O spectroscopy, is crucial for studying reaction mechanisms by allowing the direct observation of reaction intermediates. nih.gov When this compound participates in a reaction, such as hydrolysis or substitution at the carbonyl carbon, the chemical environment of the nuclei changes.
For example, in a substitution reaction where the trichloroacetate group is displaced, the ¹³C chemical shifts of the carbonyl carbon and the -CCl₃ carbon would change significantly. researchgate.net Similarly, the ¹⁹F chemical shift of the -CF₃ group would be sensitive to changes in the electronic structure of the ester. By monitoring these changes over time, it is possible to identify transient species and gain a detailed understanding of the reaction pathway. rsc.org
Mass Spectrometry Techniques in Mechanistic Studies and Derivatization Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org It is also widely used in the analysis of compounds that have been chemically modified through derivatization.
In the context of this compound, MS can be used to confirm its molecular weight and isotopic distribution, the latter being characteristic due to the presence of three chlorine atoms. Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for esters include alpha-cleavage adjacent to the carbonyl group and cleavage of the C-O bond. whitman.edu
The trifluoroethyl group makes this compound a potential derivatizing agent for analyzing other molecules, such as carboxylic acids, by gas chromatography-mass spectrometry (GC-MS). nih.gov The resulting trifluoroethyl esters are often volatile and produce characteristic fragments that are useful for identification and quantification. The fragmentation of the trichloroacetate moiety itself can be complex, but key losses of Cl or the entire CCl₃ group are expected. nih.govmassbank.eunist.gov
Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound Molecular Weight of C₄H₂Cl₃F₃O₂ ≈ 260.4 g/mol. Predictions are based on common fragmentation patterns of esters and halogenated compounds.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 179/181/183 | [CO₂CH₂CF₃]⁺ | C₃H₂F₃O₂ | Loss of the •CCl₃ radical. |
| 117/119/121 | [C(O)CCl₃]⁺ or [CCl₃]⁺ | CCl₃O or CCl₃ | Acylium ion from cleavage of the ester C-O bond, or the trichloromethyl cation. The isotopic pattern for 3 Cl atoms is characteristic. |
| 83 | [CH₂CF₃]⁺ | C₂H₂F₃ | Loss of the trichloroacetate group. |
| 69 | [CF₃]⁺ | CF₃ | A very common fragment in fluorine-containing compounds. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the compound's elemental composition, distinguishing it from other molecules with the same nominal mass.
The molecular formula for this compound is C₄H₂Cl₃F₃O₂. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O), the theoretical monoisotopic mass can be calculated. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity. nih.gov
In a typical HRMS analysis, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation and preserve the molecular ion. The instrument then measures the mass-to-charge ratio (m/z) with high resolution. For this compound, the complex isotopic pattern resulting from the three chlorine atoms (³⁵Cl and ³⁷Cl) would also be resolved, providing further structural confirmation. The observed isotopic distribution must match the theoretical pattern for a molecule containing three chlorine atoms. mdpi.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₂Cl₃F₃O₂ |
| Most Abundant Isotope | ³⁵Cl |
| Calculated Monoisotopic Mass (C₄H₂³⁵Cl₃F₃O₂) | 257.90486 Da |
| Nominal Mass | 258 Da |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of Reaction Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for monitoring the synthesis of this compound and identifying trace-level impurities or reaction byproducts. aidic.it The synthesis, typically an esterification reaction between trichloroacetic acid and 2,2,2-trifluoroethanol (B45653), may not proceed to completion, leaving unreacted starting materials. Furthermore, side reactions could generate other chemical species.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. semanticscholar.org A sample from the reaction mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. aidic.it
Potential byproducts and impurities in the synthesis of this compound that can be monitored by GC-MS include:
Unreacted Trichloroacetic Acid: Can be detected after derivatization to a more volatile ester.
Unreacted 2,2,2-Trifluoroethanol: A highly volatile alcohol easily detectable by GC-MS. nih.gov
Water: A primary byproduct of esterification.
Side Products: Such as products from dehydration or other side reactions involving the starting materials under the reaction conditions.
The high sensitivity of GC-MS, particularly in selected ion monitoring (SIM) mode, allows for the detection and quantification of these byproducts at very low concentrations, ensuring the final product's purity. nih.govchromatographyonline.com
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and electronic properties of molecules like this compound. These calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. DFT studies on structurally similar halogenated esters, such as 2,2,2-trichloroethyl chloroformate, have demonstrated high accuracy when compared with experimental data. rsc.org
For this compound, DFT calculations would optimize the molecular geometry to find the lowest energy structure. Key parameters, including the C-O, C=O, C-Cl, and C-F bond lengths, would be determined. Furthermore, DFT is used to calculate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
DFT can also generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. researchgate.net For this ester, the ESP map would likely show negative potential (red) around the electronegative oxygen and halogen atoms and positive potential (blue) around the hydrogen atoms, indicating sites susceptible to nucleophilic or electrophilic attack.
| Property | Predicted Information | Significance |
|---|---|---|
| Optimized Geometry | Bond lengths (Å), Bond angles (°), Dihedral angles (°) | Defines the 3D structure of the molecule. |
| HOMO/LUMO Energies | Energy values in electron volts (eV) | Indicates reactivity; a small gap suggests higher reactivity. |
| Electrostatic Potential | Color-mapped surface showing charge distribution | Identifies electron-rich and electron-poor regions. |
Ab Initio Calculations for Conformational Analysis
Ab initio (from first principles) quantum chemistry methods are employed for detailed conformational analysis of flexible molecules like this compound. These calculations, which are not reliant on experimental parameters, can map the potential energy surface of the molecule as a function of key dihedral angles. For this ester, rotation around the C-O single bonds is particularly important.
Studies on similar molecules, like 2,2,2-trifluoroethyl formate, have used ab initio methods to identify multiple stable conformers and determine their relative energies. researchgate.net For this compound, calculations would likely reveal the existence of different staggered conformations (e.g., anti and gauche). The calculations can quantify the energy differences between these conformers and the energy barriers for rotation between them. This information is crucial for understanding the molecule's dynamic behavior and its population of conformers at a given temperature. rsc.org
Modeling of Reaction Transition States and Pathways
Computational chemistry is instrumental in modeling the transition states and reaction pathways for chemical reactions, such as the hydrolysis of this compound. By mapping the potential energy surface of the reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy. mdpi.com
The hydrolysis of an ester typically proceeds through a tetrahedral intermediate. Computational studies on the hydrolysis of similar fluoroacetates have shown that water molecules can play a direct role in stabilizing the transition state through hydrogen bonding networks. nih.govresearchgate.net Modeling the hydrolysis of this compound would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products (trichloroacetic acid and 2,2,2-trifluoroethanol). This provides a detailed, step-by-step view of the reaction mechanism and helps predict the reaction rate. mdpi.com
Studies on Atmospheric Degradation Kinetics
The atmospheric fate of this compound is primarily determined by its reaction with hydroxyl (OH) radicals, the most important oxidant in the troposphere. witpress.com Computational and experimental studies on similar halogenated compounds and esters provide a framework for understanding its degradation kinetics. nist.govosti.govresearchgate.net
The degradation process is initiated by the abstraction of a hydrogen atom from the -CH₂- group by an OH radical. copernicus.org
Reaction: CF₃CH₂OC(O)CCl₃ + •OH → CF₃ĊHOC(O)CCl₃ + H₂O
The atmospheric lifetime (τ) can be estimated using the following equation, where [OH] is the average global tropospheric concentration of OH radicals (approximately 1.0 x 10⁶ molecules cm⁻³):
τ = 1 / (kOH * [OH])
Based on data for similar hydrofluoroethers and esters, the reaction with OH radicals is expected to be the dominant loss process in the troposphere. witpress.commdpi.com
X-ray Photoelectron Spectroscopy (XPS) in Surface Interaction Studies
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. thermofisher.com This technique is particularly valuable for investigating the interactions of molecules like this compound with various substrates, providing insights into adsorption mechanisms, surface bond formation, and molecular orientation. By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and reveal details about their chemical environment through small shifts in their binding energies. wikipedia.orgmccrone.com
The analysis of this compound by XPS would reveal characteristic peaks for each element within the molecule: carbon (C), oxygen (O), fluorine (F), and chlorine (Cl). The high-resolution spectra of the C 1s, O 1s, F 1s, and Cl 2p regions would provide detailed information about the chemical structure and bonding.
The C 1s spectrum is expected to be the most complex, showing multiple peaks corresponding to the different chemical environments of the four carbon atoms in the molecule. Based on analogous compounds, the binding energies can be predicted. For instance, the carbon atom in the trifluoromethyl group (CF₃) would exhibit the highest binding energy due to the strong electron-withdrawing effect of the three fluorine atoms. This is followed by the carbon in the trichloromethyl group (CCl₃), which is also shifted to a higher binding energy by the three chlorine atoms. The carbonyl carbon (C=O) and the methylene carbon (CH₂) adjacent to the ester oxygen would also have distinct binding energies. An XPS spectrum of ethyl trifluoroacetate (B77799) shows these distinct chemical shifts for the different carbon atoms. harvard.edu Similarly, a C1s spectrum of trichloroacetic acid provides reference data for the trichloroacetate group. tohoku.ac.jp
The F 1s spectrum is typically characterized by a single, intense peak due to the high electronegativity of fluorine. micro.org.au The binding energy of this peak can provide information about the C-F bonds at the surface. For fluorinated polymers, it's noted that while fluorine induces large chemical shifts in other elements, the shifts within the F 1s peak for different organic fluorine groups are often negligible. micro.org.au
The Cl 2p spectrum is expected to show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling. The binding energy of these peaks is characteristic of covalently bonded chlorine in an organic matrix. researchgate.net Studies on chlorinated graphene have identified the C-Cl bond resonance, providing a basis for analyzing the trichloroacetate group. harvard.edu The position and shape of these peaks can indicate the nature of the interaction of the chlorine atoms with a surface. For example, analysis of chlorinated surfaces has distinguished between covalently bonded chlorine and chloride ions based on their binding energies. researchgate.net
The O 1s spectrum would likely show two distinct peaks corresponding to the carbonyl oxygen (C=O) and the ester oxygen (C-O-C), with the carbonyl oxygen typically appearing at a slightly higher binding energy.
When this compound interacts with a surface, changes in the XPS spectra can elucidate the nature of the adsorption. For example, if the molecule adsorbs through its ester group, shifts in the C 1s and O 1s peaks corresponding to the carbonyl and ester functionalities would be expected. The interaction of trifluoroacetic acid with a TiO₂ surface, where it adsorbs as trifluoroacetate, demonstrates how XPS can track the surface binding of related functional groups. tohoku.ac.jp Similarly, if the chlorinated end of the molecule interacts with the surface, this would be reflected in the Cl 2p spectrum. The orientation of the molecule on the surface could potentially be inferred from angle-resolved XPS (ARXPS) measurements, which vary the take-off angle of the photoelectrons to probe different depths.
Below are tables summarizing the expected XPS binding energies for the different atoms in this compound based on data from analogous compounds.
Table 1: Expected C 1s Binding Energies for this compound
| Carbon Atom | Functional Group | Expected Binding Energy Range (eV) |
|---|---|---|
| C1 | CF₃ | ~292-294 |
| C2 | CH₂ | ~286-287 |
| C3 | C=O | ~288-289 |
| C4 | CCl₃ | ~289-291 |
Note: These are approximate values based on analogous compounds and can vary depending on the specific chemical environment and instrument calibration.
Table 2: Expected Binding Energies for Other Elements in this compound
| Element | Core Level | Expected Binding Energy Range (eV) |
|---|---|---|
| Oxygen | O 1s (C=O) | ~531-532 |
| Oxygen | O 1s (C-O) | ~532-534 |
| Fluorine | F 1s | ~688-690 |
| Chlorine | Cl 2p₃/₂ | ~200-201 |
| Chlorine | Cl 2p₁/₂ | ~201-202 |
Note: These are approximate values and can be influenced by surface charging and the nature of the substrate.
Emerging Research Directions and Future Prospects for 2,2,2 Trifluoroethyl Trichloroacetate
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 2,2,2-Trifluoroethyl trichloroacetate (B1195264). Research is moving towards heterogeneous catalysts that offer enhanced reactivity, selectivity, and recyclability.
One promising area is the use of silica-supported metal catalysts. For instance, silica-supported iron trichloroacetate has been demonstrated as a competent, stable, and reusable Lewis acid catalyst. nih.gov These types of catalysts are nonhygroscopic, moisture-insensitive, and can function effectively in both aqueous and organic media. nih.gov The development of similar solid-supported systems for reactions involving 2,2,2-Trifluoroethyl trichloroacetate could lead to more efficient and environmentally friendly processes. Such catalysts could facilitate key reactions like trifluoroethylation, where the trifluoroethyl group is transferred to other molecules. The goal is to develop highly selective reagents and optimize reaction conditions to minimize side reactions, often facilitated by catalytic systems that operate under mild conditions. irejournals.com
Future research may focus on developing catalysts that can selectively activate either the trifluoroethyl or the trichloroacetate part of the molecule, allowing for precise control over the reaction outcome. Iron porphyrin-based catalysts, which have been used for N-trifluoroethylation of anilines, represent another potential direction for developing new catalytic applications. nih.gov
Table 1: Comparison of Potential Catalytic Systems
| Catalyst Type | Potential Advantages for this compound Reactions | Key Research Focus |
| Silica-Supported Lewis Acids | High stability, reusability, water compatibility, cost-effective. nih.gov | Optimization for specific trifluoroethylation and acylation reactions. |
| Transition Metal Complexes | High selectivity, mild reaction conditions, broad substrate scope. irejournals.com | Development of catalysts for asymmetric synthesis. |
| Iron Porphyrins | Use of earth-abundant metals, potential for novel N–H insertion reactions. nih.gov | Exploring catalytic mechanisms and expanding substrate compatibility. |
Applications in Advanced Materials Chemistry
The incorporation of fluorinated moieties like the trifluoroethyl group can significantly enhance the properties of materials, including thermal stability, chemical resistance, and lipophilicity. researchgate.net this compound serves as a potential building block for creating advanced polymers and functional materials.
The trifluoroethyl group is a key component in various applications, from pharmaceuticals to agrochemicals, due to its ability to improve metabolic stability and permeability. researchgate.net In materials science, these properties are leveraged to create novel materials with improved electronic and optical characteristics. irejournals.com For example, trifluoroethyl esters are being investigated as co-solvents in carbonate-based electrolytes for lithium-ion batteries to improve low-temperature performance and high-temperature resiliency. researchgate.net
Future research will likely focus on the polymerization of monomers derived from this compound to create fluorinated polymers with tailored properties. These materials could find applications in areas such as high-performance coatings, advanced membranes, and specialty optical fibers. The unique properties of the 1,1,2,2-tetrafluoroethyl (CF2CF2H) group, a structural mimic of the trifluoromethyl group, suggest that related fluorinated structures can be used to fine-tune the lipophilicity of molecules, a principle that can be extended to material design. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater control over reaction parameters. njbio.com The integration of this compound chemistry with these automated platforms is a key area of emerging research.
Automated flow synthesis is particularly well-suited for reaction optimization and the generation of compound libraries for drug discovery and materials science. syrris.com These systems allow for rapid variation of reaction parameters such as temperature, pressure, and stoichiometry to quickly identify optimal conditions. soci.org For reactions involving potentially hazardous or unstable intermediates, flow reactors provide a safer environment by generating and consuming these species in situ, minimizing the amount present at any given time. njbio.comnih.gov
Future prospects include the development of fully automated, multi-step synthesis platforms that utilize this compound as a key reagent. njbio.com These platforms can be coupled with in-line analysis and purification, significantly shortening the time required for the discovery and development of new molecules and materials. syrris.com The use of packed-bed reactors and microdroplet technology within flow systems can further enhance reaction efficiency, particularly for biphasic reactions. nih.gov
Table 2: Advantages of Flow Chemistry for Reactions with this compound
| Feature | Advantage | Relevance to this compound |
| Enhanced Heat Transfer | Improved temperature control, minimization of hotspots and byproducts. njbio.com | Allows for precise control over exothermic trifluoroethylation reactions. |
| Improved Mass Transfer | Efficient mixing of reactants. njbio.com | Ensures homogeneous reaction conditions, leading to higher yields and purity. |
| Increased Safety | Small reactor volumes, in-situ generation of reactive intermediates. njbio.comnih.gov | Safely handle highly reactive intermediates that may be formed. |
| Automation & Scalability | Rapid optimization, seamless transition from lab to production scale. syrris.comsoci.org | Facilitates efficient library synthesis and subsequent scale-up of promising compounds. |
Theoretical Predictions for Undiscovered Reactivity and Transformative Potentials
Computational chemistry and theoretical studies provide powerful tools for predicting the behavior of molecules and exploring potential new reactions before they are attempted in the lab. For this compound, theoretical predictions can guide experimental efforts and uncover novel transformative potentials.
Methods like Density Functional Theory (DFT) can be used to study the molecule's conformational preferences and electronic structure. researchgate.net Such studies, similar to those performed on the related compound 2,2,2-trifluoroethyl trifluoroacetate (B77799), can predict the lowest energy conformers and provide insights into their relative stability, which is crucial for understanding reactivity. researchgate.net
Future theoretical work could focus on modeling reaction mechanisms involving this compound. By calculating transition state energies and reaction pathways, researchers can predict the feasibility of new transformations and identify the most promising reaction conditions. For example, theoretical models could be used to design new catalysts that lower the activation energy for desired reactions, thereby increasing efficiency and selectivity. Furthermore, computational screening of virtual compound libraries can help identify new applications for derivatives of this compound in medicinal chemistry and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
